(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone
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Overview
Description
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone is a chemical compound that features a pyrrolidine ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(aminomethyl)pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives.
Scientific Research Applications
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (3-(Aminomethyl)pyrrolidin-1-yl)(2,6-dichlorophenyl)methanone
- (3-(Aminomethyl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone
Uniqueness
(3-(Aminomethyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H14Cl2N2O |
---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-1-2-10(11(14)5-9)12(17)16-4-3-8(6-15)7-16/h1-2,5,8H,3-4,6-7,15H2 |
InChI Key |
OPISJIFSPAZXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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